
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one
Vue d'ensemble
Description
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one, also known as 4-benzyl-3-methylbutanoyloxazole, is a chemical compound that has been studied for its potential applications in various scientific research fields. It is an interesting compound due to its unique structure and properties.
Applications De Recherche Scientifique
1. Conformational Effects in Chemical Reactions
4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolan-2-one has been studied in the context of its conformational effects in chemical reactions. For instance, its related compounds were examined for their rearrangements during thermolysis, leading to the formation of different products based on their isomeric forms (Adam & Baeza, 1972).
2. Photoinitiators in Coatings
This compound is also relevant in the synthesis of copolymers used as photoinitiators for ultraviolet-curable coatings. These copolymers demonstrate unique structural characteristics and photochemical mechanisms, contributing to the development of advanced coating materials (Angiolini et al., 1997).
3. Synthesis of Fused Pyranones
Another application is in the synthesis of fused pyranones, where it serves as a reagent in reactions with various diketones or potential diketones. This process leads to the production of compounds like tetrahydro-2H-1-benzopyran-2-one and 2H-naphtho[1,2-b]pyran-2-one, showcasing its versatility in organic synthesis (Ornik et al., 1990).
4. Polymerization Studies
The compound's derivatives have been investigated in radical polymerization studies, particularly in the formation of polymers with unique chemical structures like polyacetals and poly-N-ethylmaleimides. These studies are significant for understanding polymer chemistry and developing new polymeric materials (Schulze et al., 1996).
5. Synthesis of Heterocyclic Compounds
This compound is instrumental in the synthesis of various heterocyclic compounds, such as 1,2,4-triazolo[3,4-a][2]benzazepines. These compounds have potential applications in pharmaceuticals and materials science (Glushkov et al., 2021).
6. Catalytic Applications
The compound and its derivatives have been used in iron-catalyzed benzylation reactions of dicarbonyl compounds. These reactions are important for synthesizing pharmacologically relevant compounds, such as Phenprocoumon, an anticoagulant (Kischel et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGXEUXQJIKZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one](/img/structure/B3033707.png)
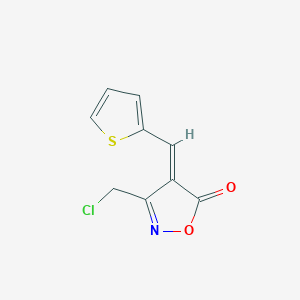
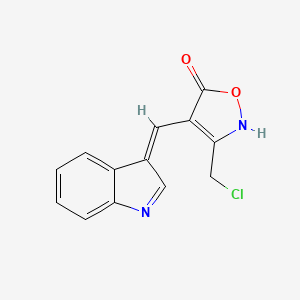
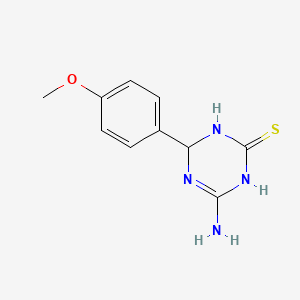
![1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B3033712.png)
![(1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3033713.png)
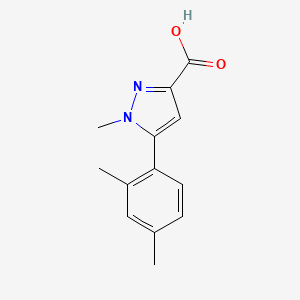

![2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide](/img/structure/B3033720.png)
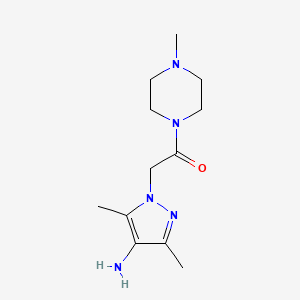

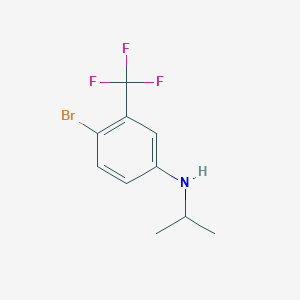
![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)

